2-bromo-N-(3-chloro-4-fluorophenyl)acetamide
Description
2-Bromo-N-(3-chloro-4-fluorophenyl)acetamide (C₁₄H₁₀BrClFNO, Mᵣ = 342.59) is a halogenated acetamide derivative characterized by a brominated acetamide backbone attached to a 3-chloro-4-fluorophenyl group. Its crystal structure was resolved via single-crystal X-ray diffraction, revealing an orthorhombic lattice (space group P2₁2₁2₁) with unit cell parameters a = 4.9120 Å, b = 6.3131 Å, c = 42.517 Å, and Z = 4 . The compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, due to its reactive bromine atom and electron-withdrawing halogen substituents .
Properties
IUPAC Name |
2-bromo-N-(3-chloro-4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClFNO/c9-4-8(13)12-5-1-2-7(11)6(10)3-5/h1-3H,4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGXRNBDSUCFNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CBr)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901257815 | |
| Record name | 2-Bromo-N-(3-chloro-4-fluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901257815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349121-13-7 | |
| Record name | 2-Bromo-N-(3-chloro-4-fluorophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=349121-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-(3-chloro-4-fluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901257815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-bromo-N-(3-chloro-4-fluorophenyl)acetamide can be synthesized through a multi-step process involving the bromination of acetamide and subsequent substitution reactions. One common method involves the following steps:
Bromination of Acetamide: Acetamide is treated with bromine in the presence of a suitable catalyst to introduce the bromine atom.
Substitution Reaction: The brominated acetamide is then reacted with 3-chloro-4-fluoroaniline under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of 2-bromo-N-(3-chloro-4-fluorophenyl)acetamide typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(3-chloro-4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and moderate temperatures.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Hydrolysis: Acidic hydrolysis may use hydrochloric acid (HCl), while basic hydrolysis may use sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis produces carboxylic acids and amines.
Scientific Research Applications
2-bromo-N-(3-chloro-4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-(3-chloro-4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Parameters of Selected Acetamide Derivatives
Key Observations :
- The C1–C2 bond (acetamide chain) in the target compound (1.501 Å) is shorter than in N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide (1.53 Å), indicating reduced steric hindrance due to the absence of bulky phenyl groups .
- The N1–C2 bond (1.347 Å) is consistent across halogenated acetamides but elongates in derivatives with electron-donating substituents .
- Crystal Packing: The orthorhombic symmetry of the target compound contrasts with the triclinic/monoclinic systems of analogs, likely due to differences in hydrogen bonding and halogen interactions .
Physicochemical and Reactivity Comparisons
Table 2: Substituent Effects on Properties
Key Observations :
- Lipophilicity : The trifluoromethyl group in 2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide increases LogP (3.5 vs. 2.8), enhancing membrane permeability .
- Reactivity : Bromine in the target compound facilitates nucleophilic displacement reactions, whereas chlorine in 2-chloro-N-(4-fluorophenyl)acetamide is less reactive due to weaker leaving-group ability .
Research Findings and Limitations
- Structural Stability: The orthorhombic packing of the target compound improves thermal stability compared to monoclinic analogs .
- Limitations : Discrepancies in reported bond lengths (e.g., C6–Br = 1.8907 Å vs. 1.91 Å in similar compounds) may arise from crystallographic resolution differences .
Biological Activity
2-bromo-N-(3-chloro-4-fluorophenyl)acetamide is an organic compound with the molecular formula C₈H₆BrClFNO, classified as a brominated acetamide derivative. This compound has garnered attention in the scientific community due to its potential biological activities , particularly in antimicrobial and anticancer research.
Chemical Structure
The compound features a phenyl ring that is substituted with both chlorine and fluorine atoms, which significantly influences its chemical reactivity and biological activity. The synthesis typically involves:
- Bromination of Acetamide : Acetamide is treated with bromine to introduce the bromine atom.
- Substitution Reaction : The brominated acetamide is reacted with 3-chloro-4-fluoroaniline under controlled conditions to yield the final product.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆BrClFNO |
| CAS Number | 349121-13-7 |
| IUPAC Name | 2-bromo-N-(3-chloro-4-fluorophenyl)acetamide |
| Melting Point | Not specified |
| Solubility | Not specified |
Antimicrobial Properties
Research indicates that 2-bromo-N-(3-chloro-4-fluorophenyl)acetamide exhibits significant antimicrobial properties. Preliminary studies suggest it may be effective against various bacterial strains, although specific Minimum Inhibitory Concentration (MIC) values are not extensively documented in current literature.
Anticancer Activity
The compound's anticancer potential has been explored, with initial findings suggesting it may inhibit the growth of certain cancer cell lines. For instance, a study indicated that derivatives of similar compounds showed varying degrees of cytotoxicity against multiple tumor cell lines .
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets, such as enzymes or receptors, leading to altered activity and subsequent biological effects. Understanding these pathways is crucial for developing therapeutic applications.
Case Study 1: Antitubercular Activity
A related study evaluated a series of N-phenylacetamides for their antitubercular activity against Mycobacterium tuberculosis. Although not directly studying 2-bromo-N-(3-chloro-4-fluorophenyl)acetamide, the findings suggest that compounds within this structural framework can exhibit potent antitubercular effects. The most active derivative in their study had an MIC value of 4 µg/mL against M. tuberculosis H37Rv, indicating strong potential for further optimization in drug development .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Activity Description |
|---|---|---|
| 2-bromo-N-(3-chloro-4-fluorophenyl)acetamide | Not specified | Potential antimicrobial activity |
| Derivative A | 4 | Active against M. tuberculosis |
| Derivative B | 64 | Moderate activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
